molecular formula C7H5ClF3NS B12596846 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol CAS No. 648415-79-6

2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol

Cat. No.: B12596846
CAS No.: 648415-79-6
M. Wt: 227.64 g/mol
InChI Key: GUZIKTFUDDFXHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol typically involves the transformation of 4-Chloro-2-(trifluoromethyl)aniline

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to changes in biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol is unique due to the presence of both the trifluoromethyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthesizing complex molecules and studying biochemical interactions .

Properties

IUPAC Name

2-amino-5-chloro-3-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NS/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZIKTFUDDFXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70801142
Record name 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70801142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648415-79-6
Record name 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70801142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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